1-Stearoyl-2-oleoylglycerol
Overview
Description
1-Stearoyl-2-oleoylglycerol is a type of diacylglycerol, which is a glycerol molecule bonded to two fatty acid chains. In this compound, the stearoyl group is attached to the first carbon of the glycerol backbone, and the oleoyl group is attached to the second carbon. This compound is commonly found in various natural fats and oils and plays a significant role in biological systems as an intermediate in the biosynthesis and metabolism of triglycerides and phospholipids .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Stearoyl-2-oleoylglycerol can be synthesized through enzymatic or chemical methods. One common method involves the esterification of glycerol with stearic acid and oleic acid in the presence of a catalyst such as sulfuric acid or an enzyme like lipase. The reaction is typically carried out at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
In industrial settings, this compound is often produced through the fractionation of natural fats and oils. For example, it can be obtained from the fractionation of cocoa butter or palm oil, where the desired diacylglycerol is separated from other components using techniques such as solvent extraction and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-Stearoyl-2-oleoylglycerol undergoes various chemical reactions, including:
Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxylated derivatives.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The fatty acid groups can be exchanged with other fatty acids in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as typical reagents.
Transesterification: Catalysts such as sodium methoxide or lipase enzymes are commonly used.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Hydrolysis: Stearic acid, oleic acid, and glycerol.
Transesterification: Various diacylglycerols and monoacylglycerols depending on the fatty acids used.
Scientific Research Applications
1-Stearoyl-2-oleoylglycerol has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential therapeutic effects in metabolic disorders.
Industry: Utilized in the production of structured lipids for food and cosmetic applications.
Mechanism of Action
1-Stearoyl-2-oleoylglycerol exerts its effects primarily through its role as an intermediate in lipid metabolism. It can act as a substrate for enzymes such as lipases and phospholipases, which catalyze the hydrolysis of ester bonds. This compound also participates in signaling pathways by serving as a precursor for bioactive lipids like diacylglycerol and phosphatidic acid, which are involved in cellular processes such as membrane trafficking and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1,3-Distearoyl-2-oleoylglycerol: Similar structure but with stearoyl groups at both the first and third positions.
1-Palmitoyl-2-oleoylglycerol: Similar structure but with a palmitoyl group instead of a stearoyl group at the first position.
1,2-Dioleoylglycerol: Similar structure but with oleoyl groups at both the first and second positions.
Uniqueness
1-Stearoyl-2-oleoylglycerol is unique due to its specific combination of stearoyl and oleoyl groups, which confer distinct physical and chemical properties. This combination affects its melting point, solubility, and reactivity, making it suitable for specific applications in food, cosmetics, and pharmaceuticals .
Properties
IUPAC Name |
[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,37,40H,3-17,19,21-36H2,1-2H3/b20-18- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEPUUXWQQNLGN-ZZEZOPTASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H74O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310187 | |
Record name | 1-Stearoyl-2-oleoylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21059-30-3 | |
Record name | 1-Stearoyl-2-oleoylglycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21059-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Stearoyl-2-oleoylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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